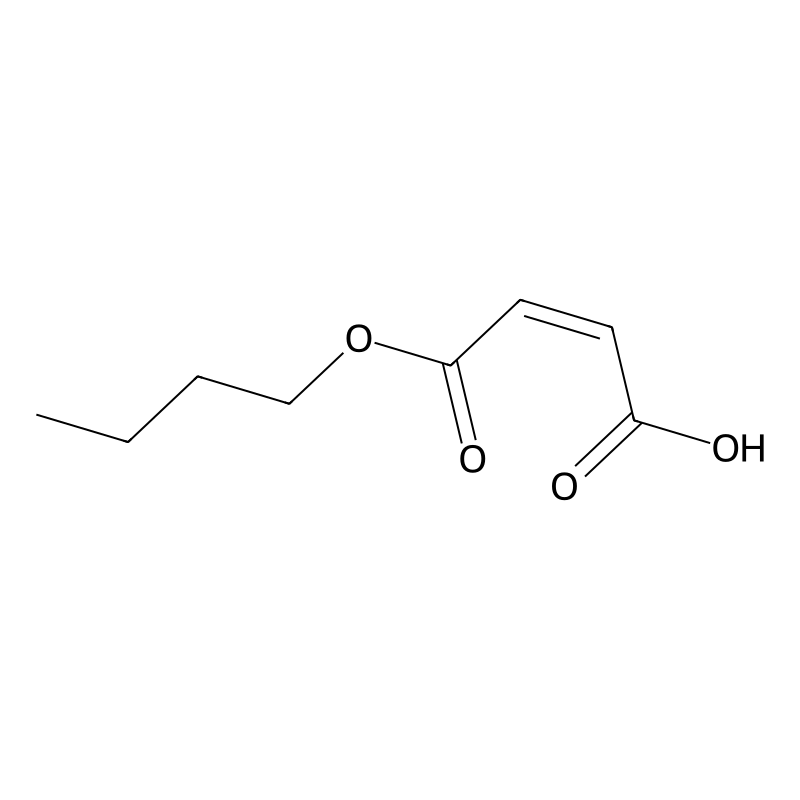Monobutyl maleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Drug Delivery and Formulation:
- Solubility Enhancement: Monobutyl maleate exhibits amphiphilic properties, meaning it possesses both water-soluble and fat-soluble characteristics. This makes it useful in improving the solubility of poorly water-soluble drugs, facilitating their formulation and delivery []. Studies have demonstrated its effectiveness in enhancing the solubility of various drugs, including curcumin and griseofulvin [, ].
Cell Biology and Biochemistry:
- Inhibitor of Protein Glycosylation: Monobutyl maleate can act as an inhibitor of protein glycosylation, a process where sugar molecules are attached to proteins. This property makes it a valuable tool in studying the role of protein glycosylation in various cellular functions and diseases []. Research suggests its potential application in understanding and modulating protein-protein interactions, crucial for various cellular processes [].
Material Science:
- Polymerization: Monobutyl maleate can participate in polymerization reactions, leading to the formation of various polymers. This property finds use in the development of novel biocompatible and biodegradable materials for various applications, including drug delivery and tissue engineering. Studies have explored its potential in creating targeted drug delivery systems and scaffolds for tissue regeneration.
Monobutyl maleate is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.2 g/mol. It is classified as a maleic acid ester and is also known by various synonyms, including hydrogen butyl maleate and butyl hydrogen maleate. The compound appears as a colorless to pale yellow liquid and is characterized by its functional groups, which include a butyl group attached to the maleate structure. Monobutyl maleate is primarily used in chemical synthesis and as an intermediate in the production of other compounds.
The general reaction can be represented as follows:
In industrial applications, the removal of water from the reaction mixture can drive the equilibrium toward the formation of more monobutyl maleate . Additionally, monobutyl maleate can further react with another molecule of butanol to form dibutyl maleate, a more complex ester.
Monobutyl maleate is synthesized through a two-step esterification process starting from maleic anhydride and butanol. The synthesis can be summarized as follows:
- Esterification Reaction: Maleic anhydride reacts with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce monobutyl maleate.
- Continuous Water Removal: To drive the reaction towards completion, water produced during the reaction is continuously removed from the system.
The reaction conditions such as temperature, pressure, and catalyst choice significantly influence the yield and rate of synthesis .
Monobutyl maleate finds utility in several applications:
- Chemical Intermediates: It serves as a precursor for synthesizing dibutyl maleate and other derivatives.
- Plasticizers: Monobutyl maleate can be used in producing flexible plastics by modifying polymer properties.
- Coatings and Adhesives: It is utilized in formulations for protective coatings and adhesives due to its reactivity and ability to enhance adhesion properties.
- Biodegradable Polymers: Recent studies have explored its role in blending biodegradable polymers such as poly(lactic acid) and poly(vinyl alcohol) .
Monobutyl maleate shares structural characteristics with several other compounds within the category of maleic acid esters. Here are some similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
|---|---|---|---|
| Dibutyl Maleate | C₁₂H₂₀O₄ | 228 | Diester formed from two butanol molecules |
| Ethyl Hydrogen Maleate | C₆H₈O₄ | 144.13 | Ethyl ester variant |
| Methyl Hydrogen Maleate | C₅H₆O₄ | 130.1 | Methyl ester variant |
| Diisobutyl Maleate | C₁₂H₂₀O₄ | 228.3 | Diester formed from two isobutanol molecules |
| Tert-Butyl Maleate | C₈H₁₂O₄ | 172.2 | Tertiary butanol variant |
Uniqueness of Monobutyl Maleate
Monobutyl maleate's uniqueness lies in its specific structure that allows it to serve as a versatile intermediate in various chemical syntheses while providing distinct physical properties that make it suitable for applications in plastics and coatings. Its reactivity profile also differentiates it from other esters within its class, allowing for targeted applications in biodegradable polymer blends .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 73 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 62 of 135 companies with hazard statement code(s):;
H314 (37.1%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (62.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (69.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (62.9%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
Other CAS
25119-68-0
68130-17-6
925-21-3
Wikipedia
General Manufacturing Information
2-Butenedioic acid (2Z)-, 1-butyl ester: ACTIVE








